4-Quinolinamine, 3,5,7-trimethyl-N,N-bis(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dibenzyl-3,5,7-trimethylquinolin-4-amine is a chemical compound with the molecular formula C26H28N2 It is known for its unique structure, which includes a quinoline core substituted with three methyl groups and two benzyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibenzyl-3,5,7-trimethylquinolin-4-amine typically involves the reaction of 3,5,7-trimethylquinoline with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of N,N-Dibenzyl-3,5,7-trimethylquinolin-4-amine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification steps are also scaled up, often involving automated chromatography systems and crystallization units to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Dibenzyl-3,5,7-trimethylquinolin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the quinoline ring.
Substitution: The benzyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Benzyl chloride with a base like sodium hydride in an organic solvent.
Major Products Formed
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Reduced quinoline compounds.
Substitution: Compounds with different substituents on the nitrogen atom.
Scientific Research Applications
N,N-Dibenzyl-3,5,7-trimethylquinolin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structure.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N,N-Dibenzyl-3,5,7-trimethylquinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit certain enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-3,5,7-trimethylquinolin-4-amine
- N,N-Dibenzylaniline
- N,N-Dibenzyl-N-[1-cyclohexyl-3-(trimethylsilyl)-2-propynyl]-amine
Uniqueness
N,N-Dibenzyl-3,5,7-trimethylquinolin-4-amine is unique due to its specific substitution pattern on the quinoline ring and the presence of two benzyl groups on the nitrogen atom. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
61563-57-3 |
---|---|
Molecular Formula |
C26H26N2 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
N,N-dibenzyl-3,5,7-trimethylquinolin-4-amine |
InChI |
InChI=1S/C26H26N2/c1-19-14-20(2)25-24(15-19)27-16-21(3)26(25)28(17-22-10-6-4-7-11-22)18-23-12-8-5-9-13-23/h4-16H,17-18H2,1-3H3 |
InChI Key |
IEVIEJSZIFBJOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=CC(=C2N(CC3=CC=CC=C3)CC4=CC=CC=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.